tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
Overview
Description
“tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate” is an organic compound . It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring and an indole ring, along with a tert-butyl ester and a carboxylate functional group .Scientific Research Applications
Antagonist Properties in Receptor Studies tert-Butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate and similar compounds have been explored for their antagonist properties at pre- and postsynaptic receptors. For example, Lanfumey et al. (1993) assessed similar compounds as antagonists at 5-HT1A receptors in the rat brain, revealing their potential in receptor studies (Lanfumey, Haj-Dahmane, & Hamon, 1993).
Structural and Chemical Analysis Research by Gumireddy et al. (2021) focused on the crystal structure of a related sterically congested piperazine derivative, emphasizing its pharmacologically useful core. Such studies are essential in understanding the compound's chemical behavior and potential applications (Gumireddy et al., 2021).
Potential Anti-Malarial Applications Compounds structurally similar to this compound have been investigated for their anti-malarial activity. Cunico et al. (2009) reported on the crystal structures of active and nonactive derivatives, highlighting their potential in developing anti-malarial agents (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Synthetic Methods and Biological Evaluation Research into the synthesis, characterization, and biological evaluation of similar compounds provides insight into their potential pharmaceutical applications. For instance, Sanjeevarayappa et al. (2015) synthesized and evaluated a compound for antibacterial and anthelmintic activity, demonstrating its moderate effectiveness in these areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which are a key component of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . It is also a substrate for P-gp and an inhibitor for CYP1A2 and CYP2C19 . These properties could impact the compound’s bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYSZULKPMZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653004 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1044764-12-6 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.